N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo (sulfone) group, a phenyl substituent at position 2, and a naphthalene-1-carboxamide moiety at position 2. This structure combines aromaticity, polarity (from the sulfone), and bulkiness (from the naphthalene), which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-22(18-12-6-8-15-7-4-5-11-17(15)18)23-21-19-13-29(27,28)14-20(19)24-25(21)16-9-2-1-3-10-16/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSKKXSAKXDNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yields and purity. These methods often include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of the target compound and analogs from , and 5 is summarized below:
Key Observations:
- Core Diversity: The target compound’s thieno[3,4-c]pyrazol core introduces sulfur and sulfone groups, enhancing polarity compared to simpler pyrazole analogs (e.g., 3a) .
- Substituent Effects: The naphthalene-1-carboxamide group in the target compound increases steric bulk and aromatic surface area compared to smaller substituents like cyano (3a) or methylsulfonyl (5g). This may improve binding affinity in hydrophobic protein pockets .
- Molecular Weight : The target’s estimated molecular weight (~409.4) places it between smaller derivatives (e.g., : 341.32) and bulkier analogs like 5g (603.24), suggesting moderate bioavailability .
Physicochemical and Spectral Data
- Melting Points : Analogs like 3a (133–135°C) and 3d (181–183°C) exhibit moderate-to-high melting points, correlating with crystallinity from aromatic stacking. The target compound’s sulfone and naphthalene groups may further elevate its melting point .
- Spectral Characterization :
- NMR : Pyrazole protons in analogs (e.g., 3a: δ 8.12 ppm for pyrazole-H) align with the target’s expected shifts, though the naphthalene moiety may introduce additional aromatic signals at δ 7.5–8.5 ppm .
- MS : The target’s molecular ion ([M+H]⁺) would likely appear near m/z 409.4, comparable to 3a (m/z 403.1) .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a naphthalene ring and an amide functional group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Formation of the thieno[3,4-c]pyrazole core : This often requires cyclization reactions using appropriate precursors.
- Introduction of the naphthalene moiety : This step may involve coupling reactions or functionalization techniques.
- Amidation : The final step usually involves the reaction with naphthalene carboxylic acid derivatives to form the amide bond.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties . In vitro assays have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to cancer progression and cell proliferation.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity , potentially through the inhibition of pro-inflammatory cytokines and mediators. Studies indicate that it may modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Effects
This compound has shown antimicrobial properties , inhibiting the growth of various bacterial strains. This activity suggests potential applications in developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still under investigation but likely involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It might interact with receptors involved in inflammation and immune responses.
- Oxidative Stress Induction : The presence of dioxo groups could lead to increased oxidative stress in target cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights differences in biological activity based on substituents on the thieno[3,4-c]pyrazole core:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{5-(trifluoromethyl)-thieno[3,4-c]pyrazol} | Trifluoromethyl group | Antimicrobial |
| N-{5-nitrothieno[3,4-c]pyrazol} | Nitro group | Anti-inflammatory |
| N-{5-methylthieno[3,4-c]pyrazol} | Methyl substitution | Anticancer |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis.
- Animal Models : In vivo studies indicated that administration of the compound resulted in reduced tumor size in mice models bearing xenografted tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
